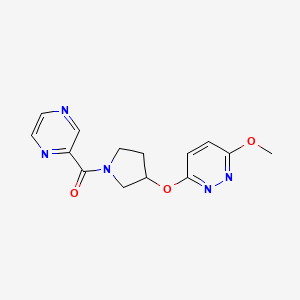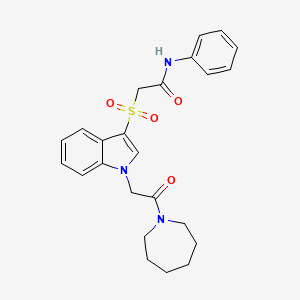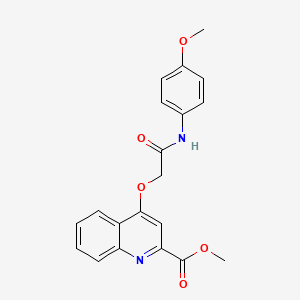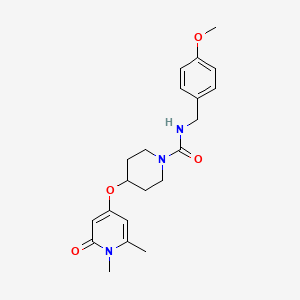![molecular formula C19H16ClN3OS B2840106 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 450340-59-7](/img/structure/B2840106.png)
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide, also known as CP-154,526, is a small molecule antagonist that selectively targets corticotropin-releasing factor receptor 1 (CRF1). CRF1 is a G protein-coupled receptor that is primarily expressed in the brain, and is involved in the regulation of stress responses, anxiety, and depression. CP-154,526 has been extensively studied for its potential therapeutic applications in various psychological disorders, including anxiety, depression, and addiction.
科学的研究の応用
Synthesis and Molecular Docking Studies
Researchers have focused on the synthesis of heterocyclic compounds incorporating pyrazoline and related moieties due to their notable anticancer and antimicrobial properties. For instance, Katariya, Vennapu, and Shah (2021) synthesized compounds with anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), highlighting the high potency of one particular compound. Additionally, their study included in vitro antibacterial and antifungal activity evaluations, where compounds demonstrated effectiveness against pathogenic strains. Molecular docking studies further supported these compounds' potential to overcome microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antiproliferative Activity and Molecular Docking
Another study by Huang et al. (2020) on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated promising anticancer activity. This compound showed significant inhibition against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer cells. The research incorporated density functional theory (DFT), Hirshfeld surface analysis, and molecular docking studies, providing insights into the compound's electronic structure and interaction mechanisms with biological targets (Huang et al., 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds featuring the pyrazole core, aiming at potential antimicrobial and anticancer applications, have been a significant focus. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, evaluating their antimicrobial and anticancer activities. Their findings indicated that several compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside displaying good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Conformational and NBO Analysis
In-depth conformational studies and natural bond orbital (NBO) analysis have been conducted to understand the electronic and structural features of pyrazole derivatives. Channar et al. (2019) undertook synthesis, conformational studies, and NBO analysis of a chloro-dimethyl-pyrazolyl compound, revealing insights into its electronic structure and potential reactivity. These studies contribute to a deeper understanding of how such compounds interact at the molecular level, which is crucial for designing targeted therapeutic agents (Channar et al., 2019).
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-12-5-2-3-8-15(12)19(24)21-18-16-10-25-11-17(16)22-23(18)14-7-4-6-13(20)9-14/h2-9H,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTCNCYJNZGHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2840023.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2840028.png)
![2-Chloro-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2840030.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2840031.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2840033.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)
![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2840036.png)


![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-bromobenzenesulfonate](/img/structure/B2840041.png)
![Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2840043.png)

![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]thiophene-2-carboxylate](/img/structure/B2840046.png)